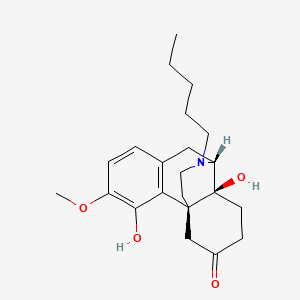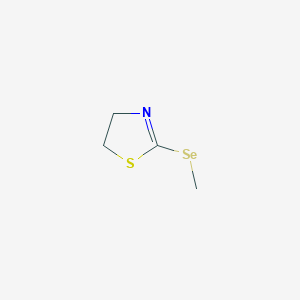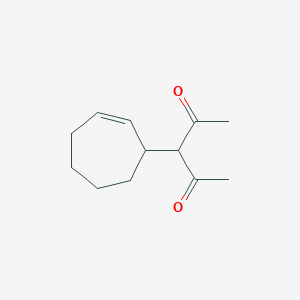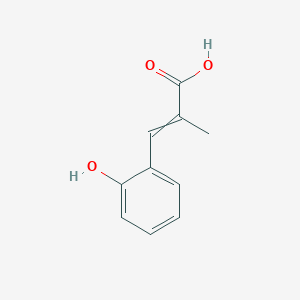
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydroxyphenylpropanoic acids.
Substitution: Esters and ethers of hydroxyphenylpropanoic acid.
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in tissues . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but lacks the double bond in the propenoic acid moiety.
2-Hydroxycinnamic acid: Similar structure but with the hydroxyl group in a different position on the benzene ring.
Uniqueness
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
103487-44-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6,11H,1H3,(H,12,13) |
InChI Key |
RHZVHLWYRDLWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
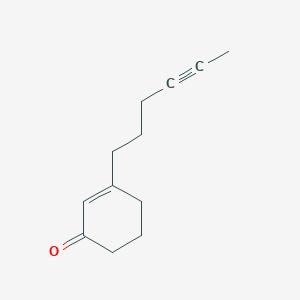
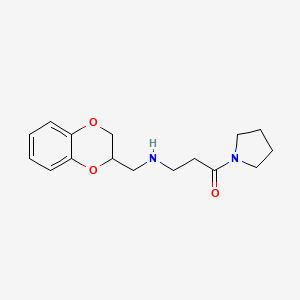

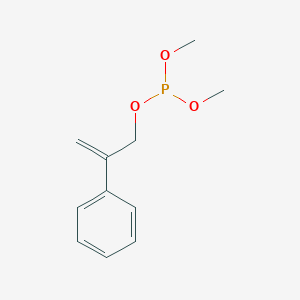
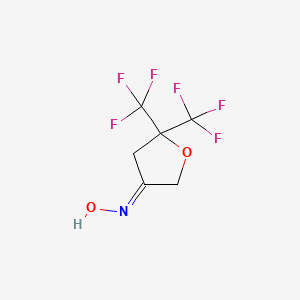
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

